1-Methyl-3-hydroxyquinuclidinium iodide acetate

Vue d'ensemble

Description

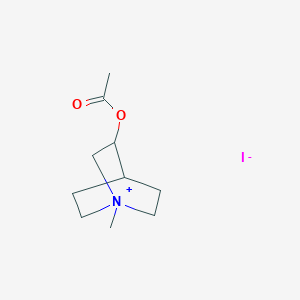

1-Methyl-3-hydroxyquinuclidinium iodide acetate is a quaternary ammonium compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-hydroxyquinuclidinium iodide acetate typically involves the quaternization of quinuclidine derivatives. One common method includes the reaction of 3-hydroxyquinuclidine with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-hydroxyquinuclidinium iodide acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quaternary ammonium group can be reduced under specific conditions.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, cyanides, or thiolates.

Major Products:

Oxidation: Formation of quinuclidinone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted quinuclidinium salts.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticholinergic Activity

Quinuclidine derivatives, including 1-methyl-3-hydroxyquinuclidinium iodide acetate, have been studied for their potential as anticholinergic agents. These compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling in certain contexts. Research indicates that quinuclidine derivatives exhibit stereoselectivity in their inhibition of AChE, which is crucial for developing effective therapeutic agents against nerve agents and certain neurological disorders .

1.2 Neuroprotective Properties

Studies have shown that quinuclidine derivatives can protect against neurotoxic agents such as soman and tabun. The ability to act as reversible inhibitors of AChE makes these compounds valuable in developing antidotes for organophosphate poisoning .

Organic Synthesis

2.1 Synthesis of Chiral Compounds

The compound serves as a chiral auxiliary in organic reactions, facilitating the synthesis of enantiomerically pure products. Quinuclidine derivatives can be employed in asymmetric synthesis, where they help control the stereochemistry of the resulting compounds . This application is particularly relevant in pharmaceuticals where the chirality of a drug can significantly affect its efficacy and safety.

2.2 Hypervalent Iodine Reagents

Research has highlighted the use of iodine(III) reagents derived from quinuclidine compounds in various organic transformations, such as iodoacetoxylation reactions. These reactions are essential for introducing iodine functionalities into organic molecules, which can be further transformed into valuable intermediates in synthetic chemistry .

Table 1: Biological Activities of Quinuclidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | AChE Inhibition | |

| Quinuclidin-3-ol derivatives | Neuroprotective | |

| Chiral quinuclidine acetates | Asymmetric Synthesis |

Case Study: Neuroprotective Efficacy

In a study investigating the neuroprotective effects of quinuclidine derivatives, it was found that specific modifications to the quinuclidine structure enhanced their ability to protect against organophosphate-induced toxicity. The study concluded that these derivatives could serve as lead compounds for developing new antidotes .

Mécanisme D'action

The mechanism of action of 1-Methyl-3-hydroxyquinuclidinium iodide acetate involves its interaction with cholinergic receptors in the nervous system. The compound can mimic or inhibit the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic and nicotinic receptors, and the pathways involved are related to neurotransmitter release and signal transduction.

Comparaison Avec Des Composés Similaires

Quinuclidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.

3-Hydroxyquinuclidine: Similar but without the quaternary ammonium group.

1-Methylquinuclidine: Lacks the hydroxyl group.

Uniqueness: 1-Methyl-3-hydroxyquinuclidinium iodide acetate is unique due to its combination of a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in its similar compounds.

Activité Biologique

1-Methyl-3-hydroxyquinuclidinium iodide acetate is a quaternary ammonium compound with significant biological activity, particularly in the context of its role as a cholinesterase inhibitor. This compound is structurally related to other known cholinesterase inhibitors and has been investigated for its potential therapeutic applications, especially in neuropharmacology and antimicrobial activity.

This compound primarily functions as a cholinesterase inhibitor , targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synaptic clefts, which enhances cholinergic neurotransmission. This mechanism has significant implications for treating cognitive impairments associated with conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Bioavailability : Approximately 60-72%, suggesting effective absorption into systemic circulation.

- Metabolism : The compound undergoes rapid hydrolysis mediated by cholinesterases, leading to the formation of less active metabolites.

- Distribution : It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert effects in the central nervous system.

Anticholinesterase Activity

Research has demonstrated that this compound exhibits potent anticholinesterase activity. In vitro studies have shown that it effectively inhibits AChE and BChE, leading to increased levels of acetylcholine. This effect is particularly beneficial in models of cognitive decline.

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |

|---|---|---|

| This compound | 0.5 μM | 0.8 μM |

| Rivastigmine | 0.4 μM | 0.6 μM |

Antimicrobial Activity

In addition to its neuropharmacological applications, this compound has been evaluated for its antimicrobial properties. Quaternary ammonium compounds (QACs), including derivatives like this compound, are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Recent studies have reported that QACs exhibit significant antibacterial efficacy, with minimum inhibitory concentration (MIC) values indicating their potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Impairment Models : In animal models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory and learning tasks compared to control groups.

- Infection Control : Clinical evaluations have shown that formulations containing QACs effectively reduce microbial load in surgical settings, demonstrating their utility as disinfectants.

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 1-methyl-3-hydroxyquinuclidinium iodide acetate, and how can reaction conditions be optimized?

- Methodological Answer : Optimal conditions involve using copper(II) acetate (Cu(OAc)₂) and potassium iodide (KI) as catalysts, with acetic acid as an additive in methanol solvent. Under nitrogen atmosphere, these conditions prevent over-oxidation at benzyl positions and improve yields up to 81% . Key parameters include maintaining a temperature of 50–60°C and avoiding oxygen exposure during the initial aminal oxidation step.

Q. How can byproduct formation (e.g., peroxides or quinazolinones) be minimized during synthesis?

- Methodological Answer : Protonation of the amide group using acetic acid suppresses benzyl oxidation, reducing formation of undesired byproducts like deoxyvasicinone (4) and peroxides (8). Solvent selection is critical: methanol enhances selectivity compared to acetonitrile, which promotes side reactions .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is harmful if swallowed and causes skin/eye irritation. Use personal protective equipment (PPE), including gloves and goggles, and conduct reactions in a fume hood. Refer to safety data sheets for emergency procedures, particularly regarding respiratory irritation risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) can validate purity. For intermediates, monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What is the role of acetic acid in the catalytic oxidation of aminals?

- Methodological Answer : Acetic acid protonates the amide nitrogen, deactivating the benzyl position toward oxidation while allowing selective oxidation at the aminal site. This step is crucial for preventing over-oxidation to quinazolinones .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in the synthesis of quinuclidinium derivatives?

- Methodological Answer : Electron-withdrawing groups on the aromatic ring reduce electron density at the nitrogen, slowing oxidative cyclization. For example, substrates with methoxy groups require longer reaction times (e.g., 72 hours) compared to unsubstituted analogs (4–8 hours) .

Q. What mechanistic insights explain the synergy between Cu(OAc)₂ and KI in catalytic oxidation?

- Methodological Answer : Copper(II) acetate acts as a Lewis acid to activate the aminal, while iodide ions (from KI) facilitate redox cycling of copper species. Tert-butyl hydroperoxide (TBHP) serves as an oxidant, with KI enhancing its efficiency by generating reactive iodine intermediates. This combination achieves up to 80% yield in quinazolinone formation .

Q. How can catalyst deactivation due to copper oxide formation be mitigated?

- Methodological Answer : Catalyst deactivation occurs when Cu(OAc)₂ forms insoluble copper oxides. Strategies include using coordinating solvents (e.g., methanol), reducing reaction temperatures, or introducing stabilizing ligands like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to maintain catalytic activity .

Q. What solvent effects govern reaction selectivity in the synthesis of dihydroquinazolines?

- Methodological Answer : Methanol improves selectivity by stabilizing the copper catalyst and suppressing side reactions. In contrast, polar aprotic solvents (e.g., acetonitrile) promote over-oxidation due to increased electrophilicity at the benzyl position .

Q. How can reaction scalability be achieved without compromising yield?

- Methodological Answer : Scale-up requires stepwise addition of TBHP to control exothermicity and prevent runaway oxidation. Maintain a substrate-to-catalyst ratio of 10:1 (Cu(OAc)₂) and use continuous nitrogen purging to exclude oxygen during critical steps .

Q. Key Recommendations for Researchers

- Experimental Design : Prioritize solvent screening (methanol > acetonitrile) and acid additives (acetic acid) to enhance selectivity.

- Contradiction Analysis : If unexpected byproducts arise, evaluate oxygen levels and catalyst stability via TLC or in situ IR monitoring.

- Advanced Mechanistic Studies : Use isotopic labeling (e.g., DASPEI in zebrafish models ) or computational methods to map electron density changes during oxidation.

Propriétés

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQEBGQEOWQCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985183 | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-53-6 | |

| Record name | Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.